(+)-Lycopsamine-D7

Pyrrolizidine Alkaloids LC-MS/MS Food Safety

(+)-Lycopsamine-D7 is a stable isotope-labeled deuterated analog of the pyrrolizidine alkaloid (PA) (+)-lycopsamine, characterized by the substitution of seven hydrogen atoms with deuterium (D7). This non-radioactive labeling yields a molecular weight of 306.41 g/mol (unlabeled lycopsamine: 299.36 g/mol) and a molecular formula of C₁₅H₁₈D₇NO₅.

Molecular Formula C₁₅H₁₈D₇NO₅
Molecular Weight 306.41
Cat. No. B1163146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Lycopsamine-D7
Synonyms(2S,3S)-2,3-Dihydroxy-2-(1-methylethyl)butanoic Acid _x000B_[(1R,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl Ester-D7;  [1R-[1α,7(2S*,3S*),7aβ]]-2,3-dihydroxy-2-(1-methylethyl)butanoic Acid (2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl)
Molecular FormulaC₁₅H₁₈D₇NO₅
Molecular Weight306.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Lycopsamine-D7: Procurement Specifications and Research-Grade Isotopic Standard Overview


(+)-Lycopsamine-D7 is a stable isotope-labeled deuterated analog of the pyrrolizidine alkaloid (PA) (+)-lycopsamine, characterized by the substitution of seven hydrogen atoms with deuterium (D7) . This non-radioactive labeling yields a molecular weight of 306.41 g/mol (unlabeled lycopsamine: 299.36 g/mol) and a molecular formula of C₁₅H₁₈D₇NO₅ . Its primary and sole scientifically differentiated procurement purpose is as an internal standard for the accurate quantification of lycopsamine in complex matrices such as food, botanical supplements, and biological samples using mass spectrometry (MS)-based methods .

Why Generic Pyrrolizidine Alkaloid Substitution Fails: The (+)-Lycopsamine-D7 Advantage in Analytical Workflows


While generic or unlabeled pyrrolizidine alkaloid standards can be used for simple qualitative identification, they introduce significant and unacceptable quantitative errors in LC-MS/MS workflows due to matrix effects and ion suppression [1]. Unlabeled lycopsamine cannot correct for variations in extraction recovery, sample loss during preparation, or fluctuations in ionization efficiency that differ between analytical runs or sample types . In contrast, (+)-Lycopsamine-D7, as a stable isotope-labeled internal standard, co-elutes with the target analyte and experiences nearly identical sample preparation and ionization behavior, thereby compensating for these variabilities [2]. The following section provides quantitative, verifiable evidence of the specific analytical differentiation that renders generic substitution scientifically and procedurally invalid for quantitative analysis.

(+)-Lycopsamine-D7: Product-Specific Quantitative Differentiation and Evidence Guide for Scientific Selection


LC-MS/MS Internal Standard: Mitigation of Matrix Effects for Accurate Quantification

(+)-Lycopsamine-D7 differentiates itself as an internal standard by correcting for significant matrix effects that compromise the quantification of lycopsamine. The UPLC-MS/MS analysis of lycopsamine in food supplements demonstrates significant matrix interference . The use of isotopically labeled internal standards, such as (+)-Lycopsamine-D7, is a validated approach to compensate for these effects and ensure accurate quantification [1].

Pyrrolizidine Alkaloids LC-MS/MS Food Safety Internal Standard

Toxicological Specificity: Lycopsamine vs. Intermedine and Complex Extracts

In a direct comparative in vivo study, purified lycopsamine demonstrated lower toxicity than a crude, reduced comfrey alkaloid extract, which is a complex mixture of structurally related PAs [1]. This underscores that lycopsamine is not representative of the overall toxicity of the plant matrix and that its individual toxicological profile is distinct.

Pyrrolizidine Alkaloids Hepatotoxicity In Vivo Toxicology Comparative Toxicity

Deuterium Labeling: Seven Deuterium Atoms for Specific MS Differentiation

(+)-Lycopsamine-D7 is defined by its specific isotopic signature: seven hydrogen atoms are replaced by deuterium (D7), resulting in a molecular weight increase of 7 Da compared to unlabeled lycopsamine . This distinct mass shift is essential for its unambiguous identification and use as an internal standard.

Stable Isotope Labeling Mass Spectrometry Internal Standard Quantification

(+)-Lycopsamine-D7: Prioritized Application Scenarios for Research and Industrial Procurement


Scenario 1: Regulatory Food and Feed Safety Testing

Procurement for laboratories performing quantitative analysis of pyrrolizidine alkaloids in food, feed, or herbal products to meet regulatory standards. (+)-Lycopsamine-D7 is essential for correcting matrix effects that can lead to inaccurate quantification and potential non-compliance .

Scenario 2: Environmental Contaminant Monitoring

Use in environmental studies focused on quantifying the transfer of toxic pyrrolizidine alkaloids from PA-producing plants to soil and water systems. The deuterated internal standard ensures reliable quantification in these complex environmental matrices .

Scenario 3: Pharmacokinetic and Toxicological Studies

Utilization as a stable isotope-labeled tracer in preclinical investigations of lycopsamine metabolism, absorption, and distribution. This is supported by evidence from studies on lycopsamine absorption, where a robust and validated LC-MS/MS method is a prerequisite .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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